

An In-depth Technical Guide to 2-Bromo-1-(2-fluorophenyl)ethanone

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Compound of Interest

Compound Name: 2-Bromo-2'-fluoroacetophenone

Cat. No.: B017065

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Introduction

2-Bromo-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal intermediate in synthetic organic chemistry, with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive bromine atom, a fluorine-substituted phenyl ring, and a carbonyl group, provides multiple sites for chemical modification, rendering it an invaluable building block for complex molecular structures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.

The internationally recognized IUPAC name for this compound is 2-bromo-1-(2-fluorophenyl)ethanone. It is also commonly referred to as **2-bromo-2'-fluoroacetophenone**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-bromo-1-(2-fluorophenyl)ethanone is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.



Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BrFO	[1]
Molecular Weight	217.04 g/mol	[1]
CAS Number	655-15-2	[1]
Appearance	White to off-white solid or light yellow oil	[1][2]
Melting Point	25-27 °C	[2]
Boiling Point	83-85 °C	[2]
Density	1.574 g/mL at 25 °C	[2]
Solubility	Slightly soluble in chloroform and methanol	[2]
¹H NMR (CDCl₃)	δ 4.53 (d, J = 2.4 Hz, 2H), 7.13-7.20 (m, 1H), 7.27-7.30 (m, 1H), 7.54-7.61 (m, 1H), 7.91-7.96 (m, 1H)	[1]
¹³ C NMR	Predicted shifts are available in chemical databases. Experimental data for similar compounds suggests the carbonyl carbon appears around 190 ppm.	[3][4]
IR Spectroscopy	Characteristic peaks include a strong C=O stretch around 1700 cm ⁻¹ and C-Br and C-F stretches at lower wavenumbers.	[4][5]
Mass Spectrometry	The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br).	[6][7][8]



Experimental Protocols

The synthesis of 2-bromo-1-(2-fluorophenyl)ethanone is most commonly achieved through the bromination of 2'-fluoroacetophenone. Below is a detailed experimental protocol based on established literature procedures.[1]

Synthesis of 2-Bromo-1-(2-fluorophenyl)ethanone from 2'-Fluoroacetophenone

Materials:

- 1-(2-fluorophenyl)ethanone (15.1 g, 0.109 mol)
- Acetic acid (150 mL)
- Bromine (5.8 mL, 0.113 mol)
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-fluorophenyl)ethanone (15.1 g) in acetic acid (150 mL).
- Slowly add bromine (5.8 mL) dropwise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.
- Upon completion of the reaction, remove the acetic acid by distillation under reduced pressure.



- Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-bromo-1-(2-fluorophenyl)ethanone as a light yellow oil (22.91 g, 97% yield).[1]

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should be consistent with the data presented in the table above.[1]

Applications in Drug Development and Organic Synthesis

2-Bromo-1-(2-fluorophenyl)ethanone is a versatile precursor for a wide range of biologically active molecules, particularly heterocyclic compounds.[9][10][11] Its utility stems from the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic attack, and the potential for cross-coupling reactions at the C-Br bond.

Key Intermediate in the Synthesis of Prasugrel

A prominent application of a derivative of 2-bromo-1-(2-fluorophenyl)ethanone is in the industrial synthesis of Prasugrel, a potent antiplatelet agent used to prevent thrombosis.[12][13] [14] The synthesis involves the condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with a thienopyridine core structure.[13]



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Simplified workflow for the synthesis of Prasugrel HCl.



Precursor for Biologically Active Heterocycles

The reactivity of 2-bromo-1-(2-fluorophenyl)ethanone makes it an excellent starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications, including:

- Imidazo[1,2-a]pyridines: These fused heterocyclic systems are known to exhibit a wide range of biological activities.[15]
- Anti-inflammatory and Anticancer Agents: The core structure of 2-bromo-1-(2-fluorophenyl)ethanone can be incorporated into molecules designed to target specific biological pathways involved in inflammation and cancer.[16]
- Antimicrobial Compounds: Derivatives of this compound are being explored for their potential as antibacterial and antifungal agents.

Conclusion

2-Bromo-1-(2-fluorophenyl)ethanone is a fundamentally important building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity provide a robust platform for the development of novel therapeutic agents and other high-value chemical entities. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its significance for researchers and professionals in the field of drug development.

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